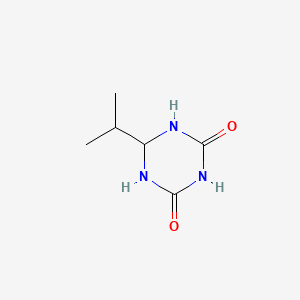
6-Propan-2-yl-1,3,5-triazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propan-2-yl-1,3,5-triazinane-2,4-dione is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propan-2-yl-1,3,5-triazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isopropylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring.
Reaction Scheme:
Cyanuric chloride+Isopropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Raw Material Preparation: Ensuring high purity of cyanuric chloride and isopropylamine.
Reaction: Conducting the reaction in large reactors with precise control over temperature and pH.
Purification: Using techniques like crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Propan-2-yl-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine derivatives with reduced nitrogen atoms.
Substitution: Formation of halogenated triazines or other substituted derivatives.
Aplicaciones Científicas De Investigación
6-Propan-2-yl-1,3,5-triazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Propan-2-yl-1,3,5-triazinane-2,4-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The isopropyl group can enhance its binding affinity to certain molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Cyanuric Acid: A simpler triazine derivative without the isopropyl group.
Melamine: Contains amino groups instead of the isopropyl group.
Atrazine: A herbicide with similar triazine structure but different functional groups.
Uniqueness
6-Propan-2-yl-1,3,5-triazinane-2,4-dione is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and potential applications compared to other triazine derivatives. Its specific structure allows for targeted interactions in various chemical and biological contexts.
Propiedades
Número CAS |
25113-45-5 |
|---|---|
Fórmula molecular |
C6H11N3O2 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
6-propan-2-yl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C6H11N3O2/c1-3(2)4-7-5(10)9-6(11)8-4/h3-4H,1-2H3,(H3,7,8,9,10,11) |
Clave InChI |
PIICOOXZEZMWHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1NC(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-](/img/structure/B12121289.png)
![4-(2-furylmethyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12121296.png)
![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)
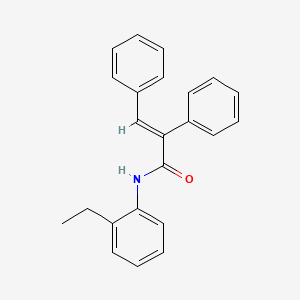
![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)
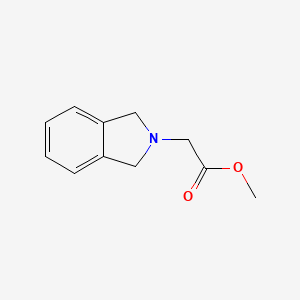
![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)

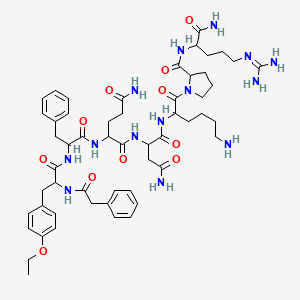
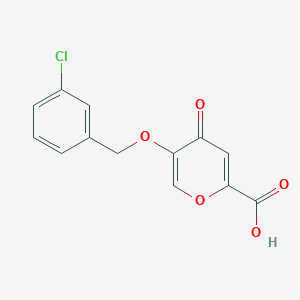
![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)

![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
